molecular formula C7H3Cl2F3O2S B2803243 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 1214340-24-5

3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B2803243
CAS No.: 1214340-24-5
M. Wt: 279.05
InChI Key: DDNCGZHXOHKKNQ-UHFFFAOYSA-N
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Description

3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with significant utility in various chemical processes. It is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is often used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-chloro-2-(trifluoromethyl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Chloro-2-(trifluoromethyl)benzenesulfonic acid+SOCl23-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride+SO2+HCl\text{3-Chloro-2-(trifluoromethyl)benzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Chloro-2-(trifluoromethyl)benzenesulfonic acid+SOCl2​→3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process typically includes steps such as:

    Reaction Setup: Using large reactors with precise temperature and pressure control.

    Purification: Employing distillation or recrystallization techniques to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the chloro and trifluoromethyl groups.

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and Lewis acids (e.g., AlCl3) under controlled temperature conditions.

    Nucleophilic Substitution: Typical nucleophiles include amines, alcohols, and thiols, often in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

Scientific Research Applications

3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: It is employed in the synthesis of drug candidates, especially those requiring sulfonamide or sulfonate functionalities.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride
  • 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride
  • 3,5-Dichloro-2-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chloro and trifluoromethyl groups enhances its electrophilic nature, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

3-chloro-2-(trifluoromethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O2S/c8-4-2-1-3-5(15(9,13)14)6(4)7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNCGZHXOHKKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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